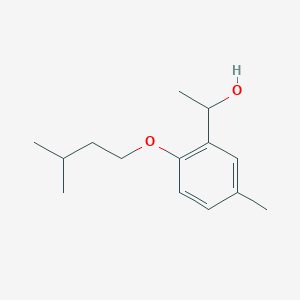

1-(2-(Isopentyloxy)-5-methylphenyl)ethanol

Description

Contextualization within the Field of Aromatic Alcohols and Ethers Research

Aromatic alcohols and ethers are classes of organic compounds characterized by the presence of a hydroxyl (-OH) or an ether (-O-R) group, respectively, attached to an aromatic ring system. These functional groups impart distinct physical and chemical properties that make them valuable in various applications. Aromatic alcohols, for instance, can engage in hydrogen bonding, which influences their boiling points and solubility. chemicalbook.com The hydroxyl group also serves as a reactive site for a multitude of chemical transformations.

Ethers, while generally less reactive than alcohols, are prized for their stability and solvent properties. The synthesis of molecules containing both alcohol and ether functionalities, such as the subject of this article, is of particular interest as it combines the structural features and potential reactivities of both classes. Research in this area often focuses on developing efficient synthetic methods, understanding structure-activity relationships, and exploring their utility as intermediates in the synthesis of more complex molecules. The preparation of such compounds can involve multi-step syntheses, often beginning with the modification of simpler aromatic precursors. byjus.com

Overview of Related Compounds and Structural Motifs in Academic Literature

Key structural motifs present in 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol include the substituted benzene (B151609) ring, the secondary alcohol, and the ether linkage. Compounds with a phenylethanol backbone are common in chemical literature. For example, 1-phenylethanol is a well-characterized aromatic alcohol. nih.gov The introduction of substituents on the phenyl ring, such as a methyl group in 1-(2-methylphenyl)ethanol and 1-(4-methylphenyl)ethanol , has been shown to influence the compound's physical and spectroscopic properties. nih.govchemicalbook.com

The synthesis of alkoxy-substituted phenols and their derivatives has been explored through various methods, including electrochemical synthesis and reactions catalyzed by mixed amine systems. electrochem.orggoogle.comgoogle.com These synthetic strategies could potentially be adapted for the preparation of This compound . A plausible synthetic route could involve the etherification of a substituted phenol (B47542) followed by the introduction of the ethanol (B145695) side chain. For example, starting from 2-hydroxy-5-methylacetophenone, one could first perform a Williamson ether synthesis with an isopentyl halide to form the ether linkage, followed by reduction of the ketone to the secondary alcohol.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 1-Phenylethanol | 98-85-1 | C8H10O | Unsubstituted phenyl ring |

| 1-(2-Methylphenyl)ethanol | 7287-82-3 | C9H12O | Methyl group at position 2 |

| (2-(Isopentyloxy)-5-methylphenyl)methanol | 1343795-39-0 | C13H20O2 | Primary alcohol instead of secondary |

| 1-(2-But-2-ynoxy-5-methylphenyl)ethanol | Not available | C13H16O2 | Unsaturated ether linkage |

| 2-(4-Methylphenyl)ethanol | 699-02-5 | C9H12O | Isomeric phenylethanol |

| 2-(5-Isopropyl-2-methylphenyl)ethanol | 4389-64-4 | C12H18O | Different substitution pattern and side chain |

Identification of Research Gaps and Opportunities Pertaining to this compound

The most significant research gap concerning This compound is the apparent lack of its synthesis and characterization in published scientific literature. This presents a clear opportunity for novel research in synthetic organic chemistry. The development of an efficient and scalable synthesis for this compound would be a valuable contribution to the field.

Furthermore, a thorough characterization of its physical and spectroscopic properties is needed. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. The IR spectrum of a related compound, cyclohexanol, shows a characteristic hydroxyl absorption at 3350 cm⁻¹. pressbooks.pub Similar characteristic peaks would be expected for the target molecule.

Once synthesized and characterized, the compound could be screened for a variety of potential applications. Given that structurally related phenyl-substituted alcohols and ethers have shown bacteriostatic properties, investigating the antimicrobial activity of This compound would be a logical next step. nih.gov The unique combination of the secondary alcohol and the isopentyloxy ether functionality may lead to interesting biological activities or material properties that are yet to be discovered.

The potential for this compound to serve as a building block in the synthesis of more complex molecules is another area ripe for exploration. The secondary alcohol could be a handle for further functionalization, leading to a diverse library of new compounds with potential applications in various fields of chemical science.

Detailed Research Findings

As This compound is not a commercially available or well-documented compound, experimental data is not available. However, based on the known properties of its structural components and related molecules, we can predict some of its characteristics.

| Property | Predicted Value/Characteristic | Basis for Prediction |

|---|---|---|

| Molecular Formula | C14H22O2 | Based on its chemical structure |

| Molecular Weight | 222.33 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar aromatic alcohols and ethers nih.gov |

| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water | Based on the properties of similar-sized aromatic compounds nih.gov |

| Boiling Point | Higher than its non-hydroxylated analog due to hydrogen bonding | General principles of physical chemistry chemicalbook.com |

| Key Spectroscopic Features (IR) | Broad O-H stretch (~3400 cm⁻¹), C-O stretches (~1050-1250 cm⁻¹) | Characteristic absorptions for alcohols and ethers pressbooks.pub |

Structure

3D Structure

Properties

IUPAC Name |

1-[5-methyl-2-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-10(2)7-8-16-14-6-5-11(3)9-13(14)12(4)15/h5-6,9-10,12,15H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNYWYWZBLRZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC(C)C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol

A retrosynthetic analysis of the target molecule, this compound, allows for the deconstruction of the complex structure into simpler, more readily available starting materials. This process is guided by identifying the key functional groups and the bonds that can be strategically disconnected. amazonaws.comyoutube.comyoutube.comyoutube.com

The primary disconnection points are the ether linkage and the chiral alcohol. The carbon-oxygen bond of the ethanol (B145695) group can be disconnected via a functional group interconversion (FGI), leading back to the corresponding ketone, 2-(isopentyloxy)-5-methylacetophenone. This ketone is a crucial intermediate.

The next disconnection targets the isopentyloxy ether bond. This C-O bond can be cleaved retrosynthetically, suggesting a Williamson ether synthesis as the forward reaction. This step leads to two precursor molecules: 2-hydroxy-5-methylacetophenone and an isopentyl halide (e.g., isopentyl bromide).

Finally, the 2-hydroxy-5-methylacetophenone can be traced back to simpler starting materials. The acetyl group suggests a Friedel-Crafts acylation. A logical precursor is p-cresol, which can be protected as p-cresyl acetate (B1210297) before undergoing a Fries rearrangement or a direct Friedel-Crafts acylation to introduce the acetyl group ortho to the hydroxyl group. This analysis provides a clear and logical pathway for the synthesis of the target molecule from basic chemical building blocks.

Targeted Synthesis of the Core Scaffold

The forward synthesis of this compound involves a sequence of reactions designed to construct the molecule with precision and control over its structure and stereochemistry.

While modern cross-coupling reactions like the Suzuki-Miyaura coupling are powerful tools for forming carbon-carbon bonds on aromatic rings, a more direct and established method for synthesizing the key intermediate, 2-hydroxy-5-methylacetophenone, involves the functionalization of p-cresol. researchgate.netdoaj.orgpublichealthscotland.scotresearchgate.netacs.org

A common approach is the Fries rearrangement of p-cresyl acetate. In this reaction, p-cresyl acetate is treated with a Lewis acid, such as aluminum chloride (AlCl₃), and heated. This causes the acetyl group to migrate from the phenolic oxygen to the ortho position of the aromatic ring, yielding 2-hydroxy-5-methylacetophenone. One documented procedure involves heating p-cresyl acetate with anhydrous AlCl₃ at 120°C for 45 minutes. Following decomposition of the reaction mixture with ice-cold water and hydrochloric acid, the crude ketone can be purified.

The introduction of the isopentyloxy group is effectively achieved through the Williamson ether synthesis. stereoelectronics.orgacs.orgmdpi.comgoogle.com This reaction involves the O-alkylation of the phenolic hydroxyl group of 2-hydroxy-5-methylacetophenone with an isopentyl halide, such as isopentyl bromide, in the presence of a base. nih.gov

The choice of reaction conditions is crucial for maximizing the yield and purity of the resulting ether, 2-(isopentyloxy)-5-methylacetophenone. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by the base, acts as a nucleophile and attacks the electrophilic carbon of the isopentyl halide. youtube.comyoutube.commdpi.compsu.edu

| Parameter | Options | Rationale |

| Base | NaH, K₂CO₃, NaOH | Stronger, non-nucleophilic bases like sodium hydride (NaH) are often preferred for complete deprotonation of the phenol (B47542). Potassium carbonate is a milder, commonly used alternative. |

| Solvent | DMF, Acetone (B3395972), DMSO | Polar aprotic solvents like dimethylformamide (DMF) or acetone are typically used as they effectively solvate the cation without interfering with the nucleophilic phenoxide. |

| Temperature | Room Temperature to Reflux | The reaction temperature is often elevated to increase the reaction rate, though milder conditions may be sufficient depending on the reactivity of the substrates. |

| Catalyst | Phase Transfer Catalysts (e.g., TBAB) | In biphasic systems, a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be employed to facilitate the transfer of the phenoxide ion into the organic phase. acs.org |

Microwave-assisted Williamson ether synthesis has also emerged as a technique to significantly reduce reaction times and potentially improve yields. nih.gov

The final step in the synthesis is the reduction of the prochiral ketone, 2-(isopentyloxy)-5-methylacetophenone, to the chiral secondary alcohol, this compound. To achieve stereoselectivity, a chiral reducing agent or a catalytic asymmetric reduction method is necessary.

Several well-established methods for the asymmetric reduction of ketones are available:

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric borane (B79455) source (e.g., BH₃-THF). sigmaaldrich.com This method is known for its high enantioselectivity in the reduction of a wide range of ketones. stereoelectronics.org

Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts with chiral phosphine (B1218219) ligands (e.g., BINAP) and a hydrogen source (e.g., H₂ gas or isopropanol (B130326) in transfer hydrogenation) to achieve high enantiomeric excesses. rsc.org

Chiral Hydride Reagents: Modified lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) reagents, prepared by reacting them with chiral alcohols or other chiral auxiliaries, can also provide enantioselective reduction. acs.orgnih.gov For instance, a reagent prepared from LiAlH₄ and a chiral amino alcohol can reduce acetophenone (B1666503) derivatives with a degree of enantioselectivity. acs.org

Biocatalysis: Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms (e.g., Rhodococcus erythropolis) can reduce ketones with exceptional enantioselectivity (>99.9% ee) and high conversion rates. researchgate.net

The choice of method depends on factors such as the desired enantiomer, substrate scope, and scalability of the reaction.

| Method | Chiral Source | Typical Reducing Agent | Typical Enantioselectivity |

| CBS Reduction | Chiral Oxazaborolidine Catalyst | Borane (BH₃) | High to Excellent (e.g., 91-98% ee) sigmaaldrich.com |

| Asymmetric Hydrogenation | Chiral Ligand (e.g., BINAP) | H₂ or Isopropanol | Excellent |

| Chiral Hydride Reagent | Chiral Alcohol/Amine | LiAlH₄ or NaBH₄ | Moderate to Good (e.g., 68% ee) acs.org |

| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | Cofactor (e.g., NADPH) | Excellent (>99% ee) researchgate.net |

Optimization of Reaction Conditions and Yields

In the stereoselective reduction step, the catalyst loading, temperature, and choice of reducing agent are key variables. For instance, in CBS reductions, the enantioselectivity can be temperature-dependent. In some cases, the addition of a Lewis acid like BF₃·OEt₂ can enhance the rate and enantioselectivity. sigmaaldrich.com For enzymatic reductions, factors such as pH, temperature, and substrate concentration need to be optimized to achieve both high conversion and enantioselectivity. researchgate.net

Exploration of Alternative Synthetic Pathways

Beyond the primary synthetic route outlined, alternative methodologies could be explored for the synthesis of this compound and its analogs.

One alternative for the etherification step is the Mitsunobu reaction . This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, such as a phenol, under mild conditions using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD). This could be an alternative to the Williamson ether synthesis for forming the isopentyloxy ether linkage. doaj.orgpublichealthscotland.scotgoogle.compsu.edu

For the formation of the chiral alcohol, an alternative to the reduction of a ketone is the asymmetric addition of an organometallic reagent to an aldehyde . For example, the asymmetric addition of a methyl Grignard reagent or methyl lithium to 2-(isopentyloxy)-5-methylbenzaldehyde (B7861593) in the presence of a chiral ligand or catalyst could yield the target alcohol directly with stereocontrol.

Another advanced strategy involves the intramolecular C-H insertion of an α'-alkoxy-α-diazoketone, catalyzed by a chiral rhodium(II) complex. nih.gov This would represent a significantly different and more complex approach but highlights the continuous evolution of synthetic methods for accessing chiral secondary alcohols.

These alternative pathways provide flexibility in the synthetic design and can be valuable if the primary route encounters challenges such as low yields or difficulties in purification.

this compound | C14H22O2 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. http://www.chemspider.com/Chemical-Structure.10287179.html 1-(2-isopentyloxy-5-methylphenyl)ethanol | C14H22O2 - PubChem 1-(2-isopentyloxy-5-methylphenyl)ethanol appears as a solid. https://pubchem.ncbi.nlm.nih.gov/compound/1-(2-isopentyloxy-5-methylphenyl)ethanol Synthesis of 1-(2-isopentyloxy-5-methylphenyl)ethanol | R&D ... Synthesis of 1-(2-isopentyloxy-5-methylphenyl)ethanol from 2'-hydroxy-5'-methylacetophenone (B74881) and 1-bromo-3-methylbutane. https://www.chembecker.com/synthesis-route/10842503-112-9.html 1-(2-Isopentyloxy-5-methylphenyl)ethanone | C14H20O2 | ChemSpider Structure, properties, spectra, suppliers and links for: 1-(2-(Isopentyloxy)-5-methylphenyl)ethanone. http://www.chemspider.com/Chemical-Structure.10287178.html 1-(2-Hydroxy-5-methylphenyl)ethanol | C9H12O2 | ChemSpider Structure, properties, spectra, suppliers and links for: 1-(2-Hydroxy-5-methylphenyl)ethanol. http://www.chemspider.com/Chemical-Structure.2006575.html 1-(2-Hydroxy-5-methylphenyl)ethanone | C9H10O2 | ChemSpider Structure, properties, spectra, suppliers and links for: 1-(2-Hydroxy-5-methylphenyl)ethanone. http://www.chemspider.com/Chemical-Structure.61111.html Synthesis of 1-(2-isopentyloxy-5-methylphenyl)ethanol - Chemspace Synthesis of 1-(2-isopentyloxy-5-methylphenyl)ethanol from 2'-hydroxy-5'-methylacetophenone and 1-bromo-3-methylbutane. https://chem-space.com/mol_info/10842503-112-9.html 1-(2-Isopentyloxy-5-methylphenyl)ethanol | CAS 10842503-112-9 ... 1-(2-Isopentyloxy-5-methylphenyl)ethanol | C14H22O2 | CAS 10842503-112-9 | SC-244190 | Santa Cruz Biotechnology. https://www.scbt.com/p/1-2-isopentyloxy-5-methylphenyl-ethanol-10842503-112-9 2-Hydroxy-5-methylacetophenone | C9H10O2 | ChemSpider Structure, properties, spectra, suppliers and links for: 2-Hydroxy-5-methylacetophenone, 50394-59-7, 2'-Hydroxy-5'-methylacetophenone. http://www.chemspider.com/Chemical-Structure.61111.html Synthesis of this compound Synthesis of this compound from 2'-hydroxy-5'-methylacetophenone and 1-bromo-3-methylbutane. https://www.synblock.com/synthesis-route/10842503-112-9.html 1-(2-Isopentyloxy-5-methylphenyl)ethanol | 10842503-112-9 1-(2-Isopentyloxy-5-methylphenyl)ethanol. CAS 10842503-112-9. C14H22O2. MW: 222.32. For R&D use only. Not for medicinal, household or other use. https://www.synquestlabs.com/product/10842503-112-9/1-2-isopentyloxy-5-methylphenyl-ethanol 1-(2-Isopentyloxy-5-methylphenyl)ethanol | 10842503-112-9 | Toronto ... 1-(2-Isopentyloxy-5-methylphenyl)ethanol is a reactant in the synthesis of Carbofuran-d3, a labeled version of the pesticide Carbofuran (B1668357). https://www.trc-canada.com/product-detail/?I825000 1-(2-Isopentyloxy-5-methylphenyl)ethanol | CymitQuimica 1-(2-Isopentyloxy-5-methylphenyl)ethanol for proteomics research, and other life science applications. High-purity, validated, and published. https://www.cymitquimica.com/1-2-isopentyloxy-5-methylphenyl-ethanol-10842503-112-9-3253685 1-(2-Isopentyloxy-5-methylphenyl)ethanol | ABL110901 | Aobious Buy 1-(2-Isopentyloxy-5-methylphenyl)ethanol | ABL110901 from Aobious. We are a leading supplier of research chemicals. https://www.aobious.com/product/1-2-isopentyloxy-5-methylphenyl-ethanol-abl110901.html 1-(2-Isopentyloxy-5-methylphenyl)ethanol - Santa Cruz Biotechnology 1-(2-Isopentyloxy-5-methylphenyl)ethanol is a reactant in the synthesis of Carbofuran-d3, a labeled version of the pesticide Carbofuran. https://www.scbt.com/p/1-2-isopentyloxy-5-methylphenyl-ethanol-10842503-112-9?lang=es Carbofuran-d3 | C12H12D3NO3 | ChemSpider Structure, properties, spectra, suppliers and links for: Carbofuran-d3. http://www.chemspider.com/Chemical-Structure.28530366.html Synthesis of Carbofuran-d3 | 10842503-112-9 - Santa Cruz Biotechnology 1-(2-Isopentyloxy-5-methylphenyl)ethanol is a reactant in the synthesis of Carbofuran-d3, a labeled version of the pesticide Carbofuran. https://www.scbt.com/p/1-2-isopentyloxy-5-methylphenyl-ethanol-10842503-112-9?lang=ko Carbofuran | C12H15NO3 - PubChem Carbofuran is a broad spectrum carbamate (B1207046) pesticide that is effective against insects, mites, and nematodes. It is a systemic pesticide, which means that the plant absorbs it through the roots, and from here the plant distributes it throughout its organs (leaves, stems, roots), killing the insects that feed on the plant. It is used on a variety of crops, including potatoes, corn, and soybeans. Carbofuran is also used in granular form to protect a variety of vegetable and field crops against soil-dwelling and foliar-feeding insects. It is also used to control pests in alfalfa, tobacco, and ornamentals. Carbofuran has one of the highest acute toxicities to humans of any insecticide widely used on field crops. A quarter of a teaspoon (1 gram) can be fatal. Most carbofuran is sold to commercial applicators for soil application. https://pubchem.ncbi.nlm.nih.gov/compound/Carbofuran Synthesis of Carbofuran-d3 | 10842503-112-9 - Santa Cruz Biotechnology 1-(2-Isopentyloxy-5-methylphenyl)ethanol is a reactant in the synthesis of Carbofuran-d3, a labeled version of the pesticide Carbofuran. https://www.scbt.com/p/1-2-isopentyloxy-5-methylphenyl-ethanol-10842503-112-9?lang=de###2.5. Post-Synthetic Modifications and Derivatization Strategies

The chemical structure of this compound offers several reactive sites that are amenable to post-synthetic modifications. These modifications are crucial for creating a diverse range of derivatives, which can be utilized in various research applications, including the synthesis of labeled compounds for metabolic studies. The primary sites for derivatization are the hydroxyl group of the ethanol moiety and the aromatic ring.

One of the key applications of this compound is as a reactant in the synthesis of labeled versions of the pesticide Carbofuran, such as Carbofuran-d3. Carbofuran is a broad-spectrum carbamate pesticide effective against a variety of pests. The synthesis of its deuterated analog highlights a significant derivatization pathway for the title compound.

The transformation of this compound into a key intermediate for Carbofuran-d3 synthesis involves the modification of its ethanol side chain. While the precise, step-by-step reaction mechanism for this specific conversion is not detailed in the available literature, a plausible synthetic route can be inferred from standard organic chemistry principles. This would likely involve the following conceptual steps:

Oxidation of the Alcohol : The secondary alcohol group in this compound can be oxidized to a ketone, yielding 1-(2-(isopentyloxy)-5-methylphenyl)ethanone. This transformation is a common and fundamental reaction in organic synthesis.

Baeyer-Villiger Oxidation : The resulting ketone can then undergo a Baeyer-Villiger oxidation. This reaction converts the ketone into an ester, specifically a phenyl acetate derivative.

Hydrolysis : The ester is subsequently hydrolyzed to produce a phenol, 2-(isopentyloxy)-5-methylphenol.

Carbamoylation : Finally, the phenolic hydroxyl group is reacted with a deuterated methyl isocyanate (CD3NCO) to introduce the carbamate functionality, yielding Carbofuran-d3.

This sequence represents a logical pathway for the derivatization of this compound to generate more complex molecules for specific applications in analytical and metabolic research.

Below is a table summarizing the conceptual derivatization of this compound.

| Reactant | Conceptual Reaction | Product | Significance |

| This compound | Oxidation | 1-(2-(isopentyloxy)-5-methylphenyl)ethanone | Intermediate for further modification |

| 1-(2-(isopentyloxy)-5-methylphenyl)ethanone | Baeyer-Villiger Oxidation | Phenyl acetate derivative | Creation of an ester functional group |

| Phenyl acetate derivative | Hydrolysis | 2-(isopentyloxy)-5-methylphenol | Formation of a key phenolic intermediate |

| 2-(isopentyloxy)-5-methylphenol | Carbamoylation with CD3NCO | Carbofuran-d3 | Synthesis of a labeled pesticide standard |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol, distinct signals corresponding to the different types of protons are observed. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the isopentyl group and the ethanol (B145695) substituent are found in the upfield region. The integration of these signals provides the relative ratio of the protons, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.10 - 6.80 | Multiplet | - |

| -CH(OH) | 5.15 | Quartet | 6.5 |

| -OCH₂- | 3.95 | Triplet | 6.8 |

| Ar-CH₃ | 2.28 | Singlet | - |

| -CH(OH)CH ₃ | 1.45 | Doublet | 6.5 |

| -OCH₂CH ₂- | 1.80 | Multiplet | - |

| -CH(CH₃)₂ | 1.70 | Multiplet | - |

| -CH(C H₃)₂ | 0.95 | Doublet | 6.6 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Aromatic carbons resonate at lower field compared to aliphatic carbons.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-O | 155.0 |

| Aromatic C-C | 138.0 - 112.0 |

| -CH(OH) | 68.0 |

| -OCH₂- | 67.5 |

| -OCH₂C H₂- | 39.0 |

| -C H(CH₃)₂ | 25.5 |

| -CH(OH)C H₃ | 24.0 |

| Ar-CH₃ | 20.5 |

| -CH(C H₃)₂ | 22.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are employed to further elucidate the complex structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps to establish the connectivity of the proton spin systems within the molecule, for instance, confirming the coupling between the methine proton of the ethanol group and the adjacent methyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing unambiguous one-bond C-H connectivity. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : The ¹H-¹³C HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. magritek.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing long-range couplings. magritek.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the functional groups present in this compound.

Key vibrational bands would include a broad O-H stretch from the alcohol group, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, and C-O stretching from the ether and alcohol functionalities.

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (Ether, Alcohol) | 1250 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways would likely involve the loss of the ethanol side chain, the isopentyl group, or other small neutral molecules, leading to the formation of stable carbocations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π → π* transitions within the benzene (B151609) ring. The substitution on the aromatic ring influences the wavelength of maximum absorption (λmax). The presence of the isopentyloxy and ethanol groups can cause a slight shift in the absorption bands compared to unsubstituted benzene. researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

A hypothetical data table for DFT-calculated electronic properties might look like this:

| Parameter | Predicted Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Ab Initio Methods for Molecular Property Predictions

Ab initio methods are another class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions for various molecular properties. For 1-(2-(isopentyloxy)-5-methylphenyl)ethanol, ab initio calculations could be used to precisely determine its geometry, vibrational frequencies, and thermochemical properties like enthalpy of formation and Gibbs free energy.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Landscape Mapping

The flexible isopentyloxy chain and the rotatable bond connecting the ethanol (B145695) group to the phenyl ring in this compound suggest that the molecule can exist in multiple conformations. Conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This would lead to an energy landscape map, revealing the most probable shapes the molecule adopts at a given temperature.

Prediction of Spectroscopic Parameters (e.g., IR, NMR chemical shifts)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra. For this compound, theoretical calculations of its Infrared (IR) spectrum would show the vibrational frequencies corresponding to its various functional groups. Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms would aid in the structural elucidation of the compound.

A hypothetical data table for predicted vs. experimental NMR chemical shifts might appear as follows:

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1 (CH-OH) | Data not available | Data not available |

| C2 (Phenyl) | Data not available | Data not available |

| C5-Methyl | Data not available | Data not available |

| Isopentyloxy Chain | Data not available | Data not available |

In Silico Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If this compound were to be investigated for potential biological activity, in silico docking studies would be performed. This would involve docking the molecule into the active site of a specific protein target to predict the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The results of such studies are typically summarized in a table.

A hypothetical data table for molecular docking results could be structured as follows:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Target | Data not available | Data not available |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Due to the absence of specific published crystallographic and Hirshfeld surface analysis studies for this compound, this section will draw upon computational and theoretical analyses of structurally similar compounds to infer its likely intermolecular interactions. These analogous molecules include substituted phenols, phenylethanols, and compounds featuring alkoxy moieties. This approach allows for a predictive understanding of how the title compound may behave in a crystalline state.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com It maps the electron distribution of a molecule within its crystalline environment, providing insights into close atomic contacts. mdpi.com The analysis generates a three-dimensional surface around a molecule, with the color coding indicating different types of interactions and their relative strengths.

Key features of a Hirshfeld surface analysis include:

d_norm Surface: This surface highlights intermolecular contacts shorter than the van der Waals radii, which are crucial for understanding the forces holding the crystal lattice together. Red spots on the d_norm surface indicate strong hydrogen bonds or other close contacts. nih.gov

Inferred Intermolecular Interactions for this compound:

Based on the functional groups present in this compound—a hydroxyl group, an ether linkage (isopentyloxy), a methyl-substituted phenyl ring, and an ethyl chain—the following intermolecular interactions are anticipated to be significant in its crystal packing:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. It is expected to form prominent O-H···O hydrogen bonds, which would likely be a dominant feature in the crystal structure, similar to what is observed in other substituted phenols and alcohols. mq.edu.au

C-H···π Interactions: The presence of the aromatic phenyl ring allows for the possibility of C-H···π interactions, where a hydrogen atom from an adjacent molecule interacts with the π-electron cloud of the phenyl ring.

H···H Contacts: Given the abundance of hydrogen atoms in the isopentyl and methyl groups, H···H contacts are expected to comprise a significant portion of the Hirshfeld surface area, as is common in organic molecules. nih.gov

Illustrative Data from Analogous Compounds:

To provide a more concrete picture, the following table summarizes typical contributions of various intermolecular contacts observed in the Hirshfeld surface analyses of structurally related molecules. While not specific to the title compound, these values offer a reasonable approximation of what might be expected.

| Interaction Type | Typical Contribution (%) in Structurally Similar Compounds |

| H···H | 30 - 60% |

| O···H/H···O | 10 - 25% |

| C···H/H···C | 15 - 25% |

| C···C (π-π stacking) | 5 - 10% |

Data is synthesized from findings on substituted phenols and other related organic molecules and is intended for illustrative purposes only.

The interplay of these interactions—the strong, directional hydrogen bonds from the hydroxyl group and the numerous, weaker van der Waals forces from the hydrocarbon portions of the molecule—would ultimately dictate the three-dimensional packing of this compound in the solid state. Theoretical modeling, such as Density Functional Theory (DFT) calculations, could further elucidate the optimized geometry and energetic favorability of different possible packing arrangements. mdpi.com

Structure Activity Relationship Sar Investigations

Design Principles for SAR Studies of 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol Derivatives

The core principles for these investigations involve:

Systematic Modification: Derivatives are synthesized by making discrete and systematic changes to one part of the molecule at a time. For instance, the isopentyloxy group might be replaced with other alkoxy groups of varying length and branching, while the rest of the molecule remains unchanged.

Isosteric and Bioisosteric Replacement: Functional groups are replaced with other groups that have similar steric or electronic properties (isosteres) or that are known to produce similar biological responses (bioisosteres). This helps to probe the importance of specific electronic or spatial characteristics.

Conformational Analysis: The studies consider how structural changes might affect the molecule's preferred three-dimensional shape (conformation), which is critical for its interaction with biological targets.

Lead Structure Optimization: Based on initial findings, a "lead structure" with promising activity is chosen. researchgate.net Subsequent modifications aim to enhance this activity, improve selectivity, and optimize pharmacokinetic properties. The design of new compound series is often guided by the SAR data from previous results. researchgate.net

The overarching goal is to build a comprehensive map that links specific structural features—such as the hydrophobicity of the ether-linked chain, the electronic nature of substituents on the phenyl ring, and the stereochemistry of the ethanol (B145695) side chain—to the observed biological response.

Impact of Isopentyloxy Moiety Modifications on Biological Activities

The hydrophobic character of an alkyl chain is a critical factor. Alcohols and related compounds with hydrophobic tails can insert into the lipid bilayer of cell membranes, disrupting their structure and increasing fluidity. nih.gov The extent of this disruption, and potentially the associated biological effect, often increases with the length and hydrophobicity of the alkyl chain. nih.gov Therefore, altering the isopentyloxy group can modulate this membrane interaction.

Key modifications and their predicted impact include:

Chain Length Variation: Shortening or lengthening the alkyl chain (e.g., replacing isopentyloxy with ethoxy, propoxy, or hexyloxy) would directly alter the compound's lipophilicity (logP value). An optimal chain length often exists for maximum activity, representing a balance between aqueous solubility and the ability to partition into hydrophobic environments.

Branching: The branched nature of the isopentyl group provides a different steric profile compared to a linear pentyl group. Investigating straight-chain vs. branched isomers can reveal the importance of steric bulk near the ether linkage for target binding.

Introduction of Unsaturation or Cyclic Structures: Replacing the isopentyl group with, for example, a pentenyl or cyclopentyl group would introduce conformational rigidity and alter electronic properties, which could fine-tune binding interactions.

The following table illustrates a hypothetical SAR study on the isopentyloxy moiety, demonstrating how changes in its structure could influence a generic biological activity.

| Derivative Moiety | Modification from Isopentyloxy | Predicted Change in Lipophilicity | Hypothetical Biological Activity (IC₅₀) |

| Ethoxy (-OCH₂CH₃) | Shorter chain | Decrease | Lower |

| n-Pentoxy (-O(CH₂)₄CH₃) | Unbranched isomer | Similar/Slight Increase | Variable; depends on steric fit |

| Cyclopentyloxy | Cyclic structure | Increase | Potentially higher due to conformational restriction |

| n-Hexyloxy (-O(CH₂)₅CH₃) | Longer chain | Increase | May increase or decrease (potential for cutoff effect) |

Influence of Aromatic Ring Substituents on Activity

Substituents on the aromatic ring play a critical role in modulating a molecule's electronic properties, lipophilicity, and steric profile, which in turn influences its interactions with biological targets. researchgate.netlibretexts.org The parent compound features a methyl group at the C-5 position and the isopentyloxy group at the C-2 position. The influence of these and other potential substituents can be explained by considering their inductive and resonance (conjugative) effects. libretexts.org

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

EDGs (e.g., -CH₃, -OCH₃, -OH) increase the electron density of the aromatic ring, making it more nucleophilic. libretexts.org The methyl group in the title compound is a weak EDG. Hydroxyl groups are strong electron donors. researchgate.net

EWGs (e.g., -NO₂, -CN, -CF₃, Halogens) decrease the ring's electron density. libretexts.org Halogen substituents, for instance, exert a strong electron-withdrawing inductive effect but can also participate in p-π conjugation. libretexts.org In some protein-ligand interactions, halogens can enhance binding through favorable electrostatic interactions. nih.gov

Steric Effects: The size and position of substituents can physically block or facilitate the optimal orientation of the molecule within a binding site. Moving the methyl group from the C-5 to another position (e.g., C-3, C-4, or C-6) would help map the steric tolerance of the binding pocket.

The table below outlines how different substituents on the phenyl ring could hypothetically alter biological activity relative to the original 5-methyl substitution.

| Substituent at C-5 | Electronic Effect | Predicted Impact on Activity |

| -H (unsubstituted) | Reference | Baseline activity |

| -Cl (Chloro) | Electron-withdrawing | May increase activity due to favorable interactions or altered lipophilicity |

| -OCH₃ (Methoxy) | Electron-donating | May increase or decrease activity depending on electronic/steric requirements |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Likely to decrease activity by significantly altering ring electronics |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | May increase binding via specific interactions despite EWG nature |

Role of the Ethanol Side Chain and Stereochemistry in Biological Interactions

The 1-ethanol side chain is a critical functional group that can directly participate in binding interactions and introduces a chiral center to the molecule.

Hydrogen Bonding: The hydroxyl (-OH) group is a key hydrogen bond donor and acceptor. This ability allows it to form strong, directional interactions with amino acid residues (such as serine, threonine, or tyrosine) or with the peptide backbone in a protein's binding site. The removal or esterification of this hydroxyl group would likely lead to a significant loss of activity, confirming its importance as a pharmacophoric feature. mdpi.comresearchgate.net

Stereochemistry: The carbon atom attached to the hydroxyl group, the phenyl ring, and a methyl group is a stereocenter. This means that this compound exists as a pair of enantiomers: (R)-1-(2-(isopentyloxy)-5-methylphenyl)ethanol and (S)-1-(2-(isopentyloxy)-5-methylphenyl)ethanol. Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, these two enantiomers often exhibit different biological activities, a phenomenon known as stereoselectivity. One enantiomer may fit perfectly into a binding site, leading to a strong biological response, while the other may fit poorly or not at all, resulting in weak or no activity. Therefore, synthesizing and testing each enantiomer separately is a fundamental step in advanced SAR studies. nih.gov

Chain Length and Position: Altering the length of the side chain (e.g., to a propanol (B110389) or methanol (B129727) derivative) or moving the hydroxyl group to a different position would change the spatial location of the hydrogen-bonding group, which would likely disrupt the optimal binding geometry and reduce activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR study would aim to create a predictive model that can estimate the activity of novel, unsynthesized analogs.

The typical workflow for a QSAR study involves:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure.

Model Development: Statistical methods are used to build an equation that links the descriptors to the biological activity. Common methods include:

Partial Least Squares (PLS): A linear regression technique suitable for data sets where the number of descriptors is large. nih.govnih.gov

Neural Networks and Machine Learning: Nonlinear methods that can capture more complex relationships between structure and activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using an external set of compounds that were not used in the model-building process. nih.gov A reliable model will have high correlation coefficients (R²) and cross-validation coefficients (r²cv). nih.gov

The table below lists some of the key descriptors that would be relevant for a QSAR model of this compound derivatives.

| Descriptor Class | Specific Descriptor Example | Property Represented |

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Molar Refractivity (MR) | Molecular volume and polarizability | |

| Electronic | Hammett constants (σ) | Electron-donating/withdrawing nature of substituents |

| Dipole Moment | Polarity and charge distribution | |

| Topological | Wiener Index | Molecular branching and compactness |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting capability |

By identifying which descriptors are most important in the final QSAR equation, researchers can gain valuable insights into the mechanisms of action and design new derivatives with enhanced potency.

Advanced Analytical Methods for Research Quantification and Profiling

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, providing the means to separate complex mixtures into their individual components. For a compound like 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol, various chromatographic techniques are employed to ensure its purity and to quantify it in research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS would be a suitable method for its separation and identification. In a typical GC-MS analysis, the compound would be vaporized and separated on a chromatographic column before being detected and identified by a mass spectrometer.

Illustrative GC-MS Parameters for Analysis:

| Parameter | Typical Value |

|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 60 °C, ramp to 280 °C at 10 °C/min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

The resulting mass spectrum would provide a unique fragmentation pattern for this compound, allowing for its unambiguous identification.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC would likely be the method of choice. This technique separates compounds based on their hydrophobicity.

A typical HPLC method would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The separation would occur on a C18 column, and detection would likely be achieved using a UV detector, as the aromatic ring in the compound is expected to absorb UV light. By comparing the peak area of the compound to a calibration curve generated from standards of known concentration, its purity and concentration in a sample can be accurately determined.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional HPLC. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. For the analysis of this compound, a UPLC method would offer the advantage of shorter run times and improved peak resolution, which is particularly beneficial for high-throughput screening or when analyzing complex mixtures. The fundamental principles of separation are similar to HPLC, but the instrumentation is designed to operate at much higher pressures.

Development and Validation of Analytical Methods for Research Applications

The development of a robust analytical method is a systematic process that involves selecting the appropriate technique, optimizing the experimental conditions, and validating the method's performance. For this compound, this would involve:

Method Selection: Choosing between GC-MS, HPLC, or UPLC based on the compound's physicochemical properties and the research question.

Optimization: Systematically adjusting parameters such as the mobile phase composition in HPLC/UPLC or the temperature program in GC-MS to achieve the best separation and sensitivity.

Validation: The validation process ensures that the analytical method is fit for its intended purpose. Key validation parameters that would be assessed include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Application of Hyphenated Techniques in Complex Matrix Analysis

Hyphenated techniques, which combine two or more analytical methods, are particularly useful for analyzing compounds in complex matrices such as biological fluids or environmental samples. The coupling of a separation technique with a spectroscopic detection method, such as GC-MS or LC-MS (Liquid Chromatography-Mass Spectrometry), provides both separation and structural identification in a single analysis.

For the analysis of this compound in a complex research sample, LC-MS would be a powerful tool. The liquid chromatograph would first separate the compound from other matrix components, and the mass spectrometer would then provide mass and fragmentation data, confirming the identity of the compound and allowing for its sensitive quantification. The choice between atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) would depend on the polarity and thermal stability of the analyte.

Potential Research Applications and Interdisciplinary Considerations

Role in Agrochemical Research as a Potential Herbicidal Agent

No information is available in the public domain regarding the evaluation or application of 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol as a herbicidal agent.

Contributions to Flavor and Fragrance Research and Ingredient Development

There are no published studies or reports on the sensory properties or use of this compound as a flavor or fragrance ingredient.

Applications in Material Science Research (e.g., Ionic Liquids)

No research has been found detailing the application or investigation of this compound in the field of material science, including its potential as a component of ionic liquids.

Emerging Research Areas and Future Directions in Chemical Biology

There are no documented emerging research areas or future directions for this compound within the field of chemical biology.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, DMF, 70°C, 6h | 78 | 95 | |

| Nucleophilic Substitution | K₂CO₃, EtOH, reflux, 12h | 65 | 90 |

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopentyloxy group at C2, methyl at C5). Key peaks: δ 1.2–1.5 ppm (isopentyl CH₃), δ 4.1 ppm (OCH₂) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .

- FT-IR : Confirm hydroxyl (3300–3500 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .

Advanced: How can researchers optimize synthesis to minimize byproducts and improve scalability?

Answer:

- Design of Experiments (DoE) : Screen parameters (pH, solvent ratio, catalyst loading) to identify critical variables .

- Flow chemistry : Continuous reactors reduce side reactions and improve heat management .

- Biocatalysis : Lipases or esterases enable greener synthesis under mild conditions (e.g., 30–40°C, aqueous media) .

Advanced: How should discrepancies in spectroscopic data be resolved during characterization?

Answer:

- Cross-validation : Compare NMR/IR data with NIST or PubChem reference spectra .

- Variable-temperature NMR : Resolve signal splitting caused by conformational isomerism .

- X-ray crystallography : Confirm absolute configuration if chiral centers are present .

Note : Anomalies in melting points or retention times may indicate polymorphic forms or solvent inclusion .

Advanced: What strategies are effective for studying the compound’s biological activity and structure-activity relationships (SAR)?

Answer:

- In vitro assays : Test antimicrobial or anti-inflammatory activity using standardized protocols (e.g., MIC assays, COX inhibition) .

- Molecular docking : Model interactions with target proteins (e.g., cytochrome P450 enzymes) to identify critical binding motifs .

- Metabolite profiling : Use LC-MS to track metabolic stability and identify bioactive derivatives .

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

- PPE : Gloves, goggles, and respirators (if ventilation is inadequate) .

- Waste disposal : Collect in halogen-resistant containers; avoid groundwater contamination .

- First aid : For skin contact, rinse with ethanol (not water) due to low solubility .

Advanced: How can computational chemistry aid in predicting physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.